PND-1186 was developed by Poniard Pharmaceuticals and is also known by other names, including SR-2156 and VS-4718. Its chemical structure features a 2,4-diamino-pyridine ring, which is central to its mechanism of action as a FAK inhibitor. The compound has an impressive inhibitory potency with an IC50 value of approximately 1.5 nM against recombinant focal adhesion kinase and 100 nM in breast carcinoma cells .
The synthesis of PND-1186 involves several steps that typically include the formation of the 2,4-diamino-pyridine structure through condensation reactions followed by purification processes. While specific synthetic routes are proprietary, it is known that the synthesis can be optimized using techniques such as:
These methods ensure high yields and purity necessary for biological evaluations.
PND-1186's molecular structure can be characterized as follows:
The spatial arrangement of atoms allows PND-1186 to effectively bind to the ATP-binding site of focal adhesion kinase, inhibiting its activity. The presence of amino groups enhances its solubility and interaction potential with the target enzyme .
PND-1186 primarily participates in biochemical reactions involving the inhibition of focal adhesion kinase. Key reactions include:
These reactions are crucial for understanding how PND-1186 can alter tumor cell behavior.
The mechanism of action for PND-1186 involves its binding to the ATP-binding site of focal adhesion kinase, leading to:
This multifaceted mechanism underlines its potential as an anti-cancer therapeutic agent.
Key physical and chemical properties of PND-1186 include:
These properties are essential for its application in biological assays and potential clinical settings .
PND-1186 has several promising applications in scientific research and potential clinical use:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6